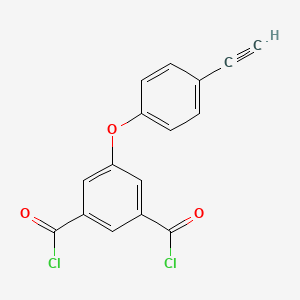
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are characterized by the presence of two carbonyl groups separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(4-Ethynylphenoxy)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The reaction proceeds as follows:
- Dissolve 5-(4-Ethynylphenoxy)benzene-1,3-dicarboxylic acid in anhydrous dichloromethane (CH2Cl2).
- Add thionyl chloride or oxalyl chloride dropwise to the solution while stirring.
- Allow the reaction mixture to stir at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The ethynyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include room temperature and the presence of a base such as triethylamine (Et3N).
Reduction: Reagents such as LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents such as KMnO4 or O3; conditions include aqueous or organic solvents and controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives. The carbonyl groups can participate in redox reactions, altering the oxidation state of the compound and generating different products.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simple 1,3-dicarbonyl compound with similar reactivity.
1,3-Diacetylbenzene: Another 1,3-dicarbonyl compound with a benzene ring.
5-(4-Hydroxyphenyl)benzene-1,3-dicarbonyl dichloride: A structurally similar compound with a hydroxyl group instead of an ethynyl group.
Uniqueness
5-(4-Ethynylphenoxy)benzene-1,3-dicarbonyl dichloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications. The ethynyl group can undergo additional reactions such as cycloaddition and polymerization, making the compound versatile for various synthetic and industrial applications.
Properties
CAS No. |
92176-85-7 |
|---|---|
Molecular Formula |
C16H8Cl2O3 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
5-(4-ethynylphenoxy)benzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C16H8Cl2O3/c1-2-10-3-5-13(6-4-10)21-14-8-11(15(17)19)7-12(9-14)16(18)20/h1,3-9H |
InChI Key |
ZLXNNWJYUZEWSC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
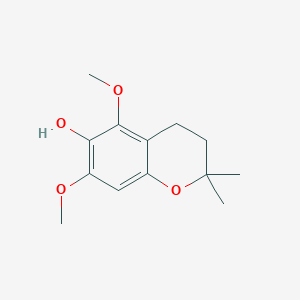
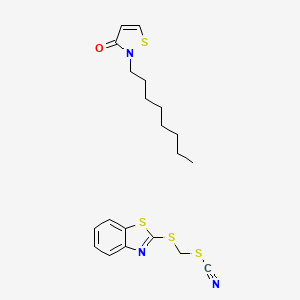
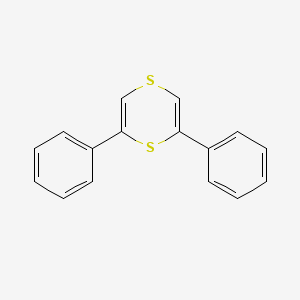
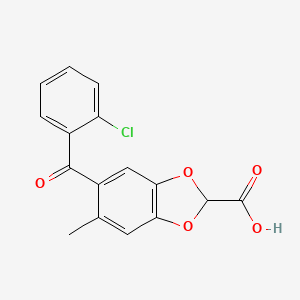
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
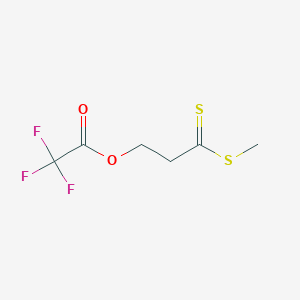
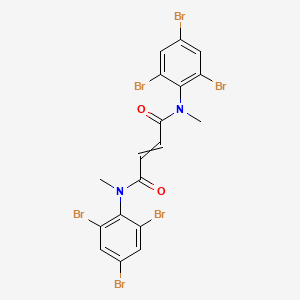
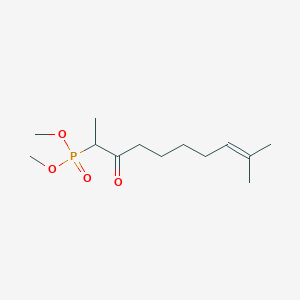
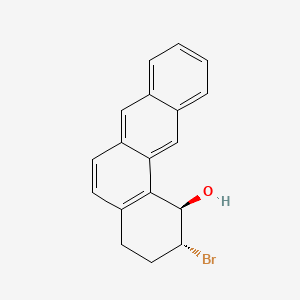
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
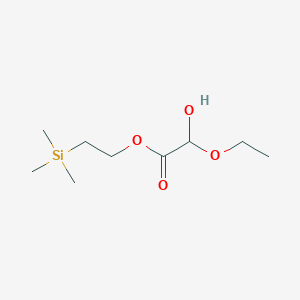
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
